Superior EP4 Binding Affinity of ONO-AE3-208 Compared to Other EP4 Antagonists
ONO-AE3-208 demonstrates a Ki of 1.3 nM for the human EP4 receptor, which is substantially lower (more potent) than that of several other EP4 antagonists used in research. This high affinity is critical for experiments requiring robust target engagement at low concentrations [1].
| Evidence Dimension | Binding Affinity (Ki) for Human EP4 Receptor |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | R-Vorbipiprant: 16.6 nM; Grapiprant: 13 nM; E7046: 23.14 nM; L-161,982: 24 nM |
| Quantified Difference | ONO-AE3-208 is 12.8-fold more potent than R-Vorbipiprant, 10-fold more potent than Grapiprant, 17.8-fold more potent than E7046, and 18.5-fold more potent than L-161,982 based on Ki values. |
| Conditions | Radioligand binding assays using recombinant human EP4 receptors. |
Why This Matters
For researchers, a lower Ki translates to achieving effective target inhibition at lower compound concentrations, which can reduce off-target effects and compound consumption in long-term studies.
- [1] MedChemExpress. (n.d.). ONO-AE3-208; (R)-Vorbipiprant; Grapiprant; E7046. Product Data Sheets. View Source
